6-(Piperidin-4-ylmethoxy)nicotinic acid

Overview

Description

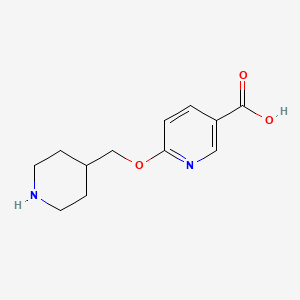

6-(Piperidin-4-ylmethoxy)nicotinic acid (CAS: 1216644-32-4) is a nicotinic acid derivative featuring a piperidin-4-ylmethoxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol . The compound is structurally characterized by the fusion of a nicotinic acid core (a pyridine-3-carboxylic acid) and a piperidine moiety linked via a methoxy group. The compound is commercially available from multiple suppliers, indicating its relevance in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-ylmethoxy)nicotinic acid typically involves the following steps:

Starting Materials: Piperidin-4-ylmethanol and nicotinic acid are the primary starting materials.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Pharmacological Applications

Nicotinic Acetylcholine Receptor Modulation

Research indicates that 6-(Piperidin-4-ylmethoxy)nicotinic acid may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes. These receptors are implicated in cognitive function, reward pathways, and neuroprotection. Compounds that modulate these receptors have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Effects

Some studies suggest that derivatives of nicotinic acid compounds may exhibit antidepressant-like effects. The modulation of nAChRs can influence neurotransmitter release, potentially alleviating symptoms of depression. This aspect is particularly relevant for developing new antidepressants that target specific receptor subtypes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research shows that it can inhibit pro-inflammatory cytokines, suggesting a role in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Medicinal Chemistry Applications

Lead Compound in Drug Development

this compound serves as a lead compound for synthesizing more complex molecules with enhanced pharmacological profiles. Its structure allows for modifications that can improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Analogues

The compound can be used to synthesize various analogues with different substituents at the aromatic ring or piperidine moiety. These analogues can be screened for biological activity against various targets, expanding the compound's utility in drug discovery.

Organic Synthesis Applications

Catalyst in Organic Reactions

In organic synthesis, this compound can act as a ligand in metal-catalyzed reactions. Its unique structure influences the reactivity and selectivity of catalysts used in reactions such as Suzuki–Miyaura coupling and other cross-coupling reactions. This application is significant for developing new catalytic systems that enhance reaction efficiency and yield.

Research Findings and Case Studies

Several studies have documented the biological activities and synthetic applications of this compound:

| Study/Case | Focus Area | Findings |

|---|---|---|

| Study on nAChR Interaction | Pharmacology | Demonstrated potential modulation of nAChRs leading to cognitive enhancement effects. |

| Anti-inflammatory Activity | Pharmacology | Showed inhibition of TNF-alpha production in vitro, indicating potential use in inflammatory conditions. |

| Synthesis of Derivatives | Medicinal Chemistry | Developed several analogues with varying biological activities; some exhibited improved potency against specific targets. |

| Catalytic Applications | Organic Chemistry | Used as a ligand in metal-catalyzed reactions; improved selectivity observed in cross-coupling reactions. |

Mechanism of Action

The mechanism by which 6-(Piperidin-4-ylmethoxy)nicotinic acid exerts its effects involves its interaction with specific molecular targets. For example, its inhibition of LSD1 involves binding to the enzyme's active site, preventing it from demethylating histone proteins. This modulation of epigenetic marks can have significant effects on gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position : Moving the piperidine group from the 6-position (as in this compound) to the 5-position (e.g., 5-(Piperidin-1-yl)nicotinic acid) alters steric interactions with biological targets. The 6-position substitution may better align with binding pockets in kinases or receptors .

- Solubility : Derivatives like 6-(4-Methylpiperazin-1-yl)nicotinic acid benefit from the basic piperazine nitrogen, enhancing water solubility compared to the methoxy-containing analog .

Metabolic Stability and Degradation

Evidence from microbial studies on nicotinic acid derivatives (e.g., Pseudomonas fluorescens oxidation) suggests that substituents influence degradation pathways. Unsubstituted nicotinic acid undergoes ring cleavage under aerobic conditions , but bulky groups like piperidinylmethoxy may hinder enzymatic access, slowing degradation. For example:

- This compound : Likely more resistant to microbial oxidation due to steric shielding of the pyridine ring.

- Nicotinic acid : Rapidly degraded via ring cleavage, producing CO₂ as a byproduct .

Pharmacological Potential

- Kinase Inhibition : Piperidine-containing analogs are common in kinase inhibitor design due to their ability to occupy hydrophobic regions of ATP-binding pockets .

Biological Activity

6-(Piperidin-4-ylmethoxy)nicotinic acid, a compound characterized by its unique piperidine and nicotinic acid moieties, has garnered attention for its biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol. The compound features a piperidine ring attached to a methoxy group and a nicotinic acid structure, which is integral to its interaction with biological targets.

Research indicates that this compound acts primarily as a modulator of nicotinic acetylcholine receptors , particularly influencing the α7 subtype. This receptor is crucial for cognitive function and neuroprotection. In vitro studies have demonstrated that this compound exhibits moderate binding affinity to the α7 nAChR, suggesting its potential role in enhancing cognitive functions and mitigating neuroinflammatory processes .

Biological Activity and Therapeutic Potential

The biological activity of this compound extends to various fields, including:

- Neuroprotection : The compound has shown promise in protecting against neurodegenerative diseases by modulating neuroinflammatory responses.

- Cognitive Enhancement : Its interaction with nAChRs may enhance cognitive functions, making it a candidate for treating cognitive impairments.

- Cardiovascular Health : As a derivative of nicotinic acid, it may also play a role in managing cholesterol levels and cardiovascular health.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Nicotine | Pyridine ring, methyl group | Agonist for nAChRs |

| 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid | Bromine substitution on the aromatic ring | Enhanced binding affinity against receptors |

| 2-(Piperidin-4-ylmethoxy)isonicotinic acid | Isonicotinic acid structure | Similar receptor interaction but different selectivity |

This table illustrates how modifications in the chemical structure can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

-

Neuroinflammation Studies :

- A study demonstrated that this compound could reduce neuroinflammation markers in vitro, suggesting its potential application in neurodegenerative disease therapies.

- Cognitive Function Enhancement :

- Pharmacological Profiles :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(Piperidin-4-ylmethoxy)nicotinic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization can involve screening reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, refluxing in aprotic solvents like DMF with coupling agents (e.g., EDC/HOBt) may enhance intermediate formation. Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures can improve purity. Monitor reaction progress using TLC and confirm final purity via HPLC (>95%) and H/C NMR .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone.

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, piperidine N-H bends).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns.

Cross-validate data with computational tools (e.g., ChemDraw predictions) and literature analogs .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-based guidelines for similar piperidine derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Refer to SDS data for acute toxicity (e.g., LD50 >2000 mg/kg in rodents) and avoid inhalation/ingestion .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic media?

- Methodological Answer :

- Solubility : Use the shake-flask method in buffers (pH 1–12) and solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Adjust formulation with co-solvents (e.g., PEG 400) if necessary .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

- Methodological Answer : Compare with analogs like 4-alkoxy-pyrrolopyridinediones (modify piperidine substituents or nicotinic acid moieties). Evaluate pharmacological activity (e.g., receptor binding assays) and correlate with logP values or steric parameters. Use QSAR models to predict bioactivity .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic properties of this compound?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n=6/group) for oral/intravenous administration.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24h post-dose.

- Analytical Method : Quantify compound via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, C, t using non-compartmental analysis. Compare bioavailability with reference standards .

Q. What computational strategies can predict the binding affinity of this compound to target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with receptor active sites (e.g., GPCRs). Validate with MD simulations (100 ns) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG. Compare with experimental IC values from radioligand assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review studies using PRISMA guidelines. Stratify data by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage.

- Experimental Replication : Repeat key assays under standardized conditions (e.g., ATP levels, passage number). Use positive/negative controls to validate reproducibility .

Q. What strategies mitigate oxidative degradation of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose compound to 0.1% HO at pH 3–9 (40°C). Identify degradation pathways via LC-HRMS.

- Stabilization : Add antioxidants (e.g., ascorbic acid) or buffer systems (citrate-phosphate for pH 5–7). Use argon blankets during storage .

Q. How can researchers identify and quantify metabolites of this compound in biological matrices?

- Methodological Answer :

- Metabolite Profiling : Incubate compound with liver microsomes (human/rat). Use UPLC-QTOF-MS with MSE data-independent acquisition.

- Data Analysis : Process raw data with UNIFI or XCMS to detect phase I/II metabolites. Confirm structures via MS/MS and synthetic standards .

Properties

IUPAC Name |

6-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12(16)10-1-2-11(14-7-10)17-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZICASLHHWZKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.